![molecular formula C19H23N5O2 B2775638 1-methyl-9-(3-methylphenyl)-3-propyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione CAS No. 848214-51-7](/img/structure/B2775638.png)
1-methyl-9-(3-methylphenyl)-3-propyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound you mentioned is a complex organic molecule that islong to the class of compounds known as purines. Purines are heterocyclic aromatic organic compounds, consisting of a pyrimidine ring fused to an imidazole ring. Purines are fundamental molecules in biology and form the basis of certain nucleotides in DNA and RNA .
Synthesis Analysis
The synthesis of such complex molecules typically involves multiple steps, each requiring specific reagents and conditions. The exact method would depend on the specific structure of the compound .Molecular Structure Analysis
The molecular structure of a compound can be determined using various spectroscopic techniques, including nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and X-ray crystallography .Chemical Reactions Analysis
The chemical reactions that a compound can undergo are determined by its functional groups. For example, the pyrimidine ring in your compound is likely to participate in reactions typical of aromatic compounds .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound, such as its solubility, melting point, and reactivity, can be determined through various laboratory experiments .Scientific Research Applications
Ionization and Methylation Reactions
Purine-6,8-diones, including derivatives with various substitutions, exhibit distinct ionization and methylation behaviors that are crucial for understanding their chemical properties and potential applications in synthesis and drug design. Studies have shown that these compounds can undergo protonation, alkylation, and form anions, with methylation reactions providing insights into their reactivity and the steric effects of substituents (Rahat, Bergmann, & Tamir, 1974).
Synthesis of Purinediones
The synthesis of novel purinediones, including those with specific substituents, reveals the versatility of these compounds in chemical synthesis. Techniques involve multi-step processes and can lead to the creation of compounds with potential pharmacological applications. The detailed synthetic routes offer insights into the manipulation of purine frameworks for the development of new molecules (Šimo, Rybár, & Alföldi, 1995).
Crystal Structure Analysis
Understanding the crystal structures of purine derivatives provides insights into their molecular conformations and potential interactions in biological systems. Studies on the crystal structures of such compounds can inform drug design and the development of therapeutic agents by revealing the spatial arrangement of atoms and potential binding sites (Larson, Cottam, & Robins, 1989).
Mesoionic Compounds and Supramolecular Assemblies
Research into mesoionic purinone analogs and the incorporation of purine derivatives into supramolecular assemblies highlights the potential of these compounds in the development of novel materials and therapeutic agents. The ability of these molecules to form complex structures through hydrogen bonding and other interactions underpins their utility in a wide range of scientific applications (Coburn & Taylor, 1982).
Potential Therapeutic Applications
The exploration of purine derivatives for their therapeutic potential, including as anticancer and anti-inflammatory agents, is a significant area of research. The synthesis and pharmacological evaluation of these compounds can lead to the discovery of new drugs with specific biological activities (Hayallah, 2017).
Mechanism of Action
Safety and Hazards
Future Directions
Future research on this compound could involve further studies to determine its potential uses. For example, if the compound shows promising biological activity, it could be developed into a drug. Alternatively, if the compound has interesting chemical properties, it could be used in the development of new materials or chemical processes .
properties
IUPAC Name |
1-methyl-9-(3-methylphenyl)-3-propyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N5O2/c1-4-9-24-17(25)15-16(21(3)19(24)26)20-18-22(10-6-11-23(15)18)14-8-5-7-13(2)12-14/h5,7-8,12H,4,6,9-11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJMNDEDCMDOEOD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=O)C2=C(N=C3N2CCCN3C4=CC=CC(=C4)C)N(C1=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-methyl-9-(3-methylphenyl)-3-propyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

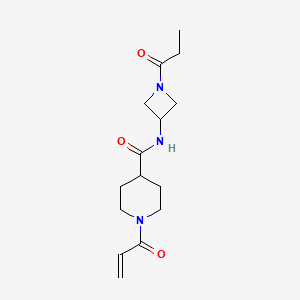

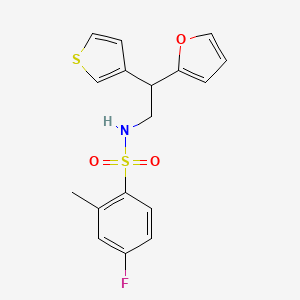
![N-[(Z)-(4-chlorophenyl)methylideneamino]-2,5-bis(2,2,2-trifluoroethoxy)benzamide](/img/structure/B2775562.png)

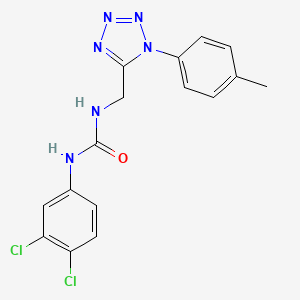
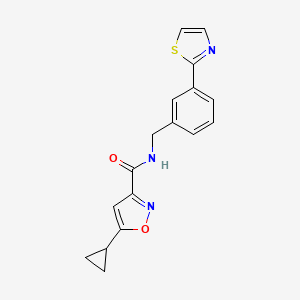
![1-(3-Cyclopentyl-1-bicyclo[1.1.1]pentanyl)-N-methylmethanamine](/img/structure/B2775568.png)
![Ethyl 2-[(2,4-dichlorophenyl)sulfonylamino]-3-[3-(1,3-dioxoisoindol-2-yl)propylsulfanyl]propanoate](/img/structure/B2775570.png)
![5-methyl-N-(5-(methylsulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)isoxazole-3-carboxamide](/img/structure/B2775572.png)
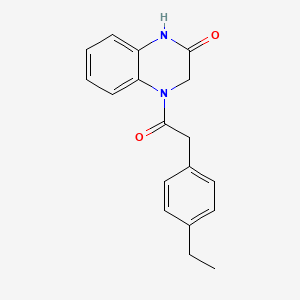

![N-(2-((3-(2-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)-2,6-difluorobenzamide](/img/structure/B2775577.png)
![(3E)-3-{[(3,4-dimethoxyphenyl)amino]methylene}-1-(4-methylbenzyl)-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide](/img/structure/B2775578.png)